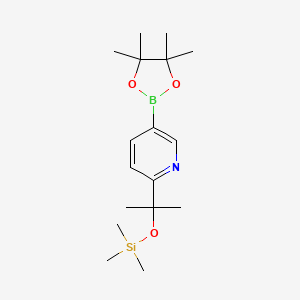

1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

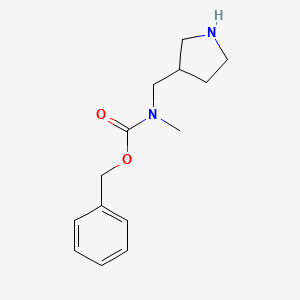

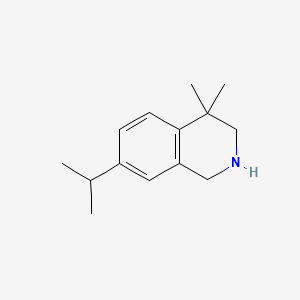

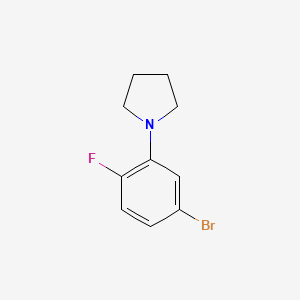

1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, or 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, is a heterocyclic organic compound that has been used in a variety of scientific research applications. It is a derivative of indazole and is composed of a benzene ring fused with an oxa-bora-indazole ring. This compound has been studied for its potential uses in medicinal chemistry, drug discovery, and materials science.

Scientific Research Applications

Indazoles, including the specific compound 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, are a category of heterocyclic moieties with a broad spectrum of biological activities. These compounds are characterized by a pyrazole ring fused with a benzene ring, forming the indazole scaffold. The significance of indazole derivatives lies in their pharmacological importance, serving as the foundation for numerous compounds with therapeutic potential. Recent patent analyses highlight the development of indazole-based therapeutic agents, showcasing their promising anticancer, anti-inflammatory activities, and applications in treating disorders related to protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018).

Pharmacological Significance

The exploration of indazole derivatives has yielded compounds with significant anticancer properties. Efforts to develop indazole derivatives as inhibitors for various biological targets, such as fibroblast growth factor receptors (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and carbonic anhydrase (CA), among others, have shown that most compounds exhibit notable anti-tumor activities. These findings underscore the urgency in discovering new anti-cancer agents with novel scaffolds and high efficiency, positioning indazole derivatives as crucial bioactive compounds for further modification and development into potent anti-cancer leads or clinical drugs (Wan, He, Li, & Tang, 2019).

Synthetic and Medicinal Chemistry Applications

Indazole derivatives also play a significant role in synthetic and medicinal chemistry, serving as key scaffolds in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability to acidic and basic hydrolysis, coupled with their significant dipole moment, allows for effective hydrogen bonding and dipole-dipole interactions with biological targets. This versatility supports the development of new synthetic strategies for constructing functionalized indazole derivatives, further enhancing their medicinal applications and functional flexibility (Kaushik, Sangwan, Luxmi, Kumar, & Pahwa, 2019).

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of novel copolymers . These copolymers are typically based on benzothiadiazole and electron-rich arene units .

Mode of Action

It’s worth noting that compounds with similar structures are often used in suzuki-miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are used to synthesize carbon-carbon bonds.

Biochemical Pathways

The compound’s involvement in the synthesis of novel copolymers suggests it may play a role in the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways, particularly those involving the synthesis of large organic molecules.

Result of Action

Its use in the synthesis of novel copolymers suggests it may contribute to the formation of new organic compounds with potentially diverse biological effects .

properties

IUPAC Name |

1-(methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-6-11-9-17-18(10-19-5)13(11)8-12/h6-9H,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNXZYJYGJNABY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682333 |

Source

|

| Record name | 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

CAS RN |

1256360-14-1 |

Source

|

| Record name | 1H-Indazole, 1-(methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-5-methylbenzo[d]thiazole](/img/structure/B596911.png)

![2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B596921.png)